The synthesis of 1,7-dimethyl-1H-benzimidazole can be achieved through various methods, primarily focusing on the condensation reactions involving o-phenylenediamine and appropriate aldehydes or carboxylic acids.
The molecular structure of 1,7-dimethyl-1H-benzimidazole consists of a fused bicyclic system where:
1,7-Dimethyl-1H-benzimidazole participates in various chemical reactions typical for benzimidazole derivatives:
The mechanism of action for 1,7-dimethyl-1H-benzimidazole is largely dependent on its interactions with biological targets. Benzimidazoles are known to exhibit various pharmacological activities:
The compound is stable under normal conditions but may decompose upon prolonged exposure to strong acids or bases.
1,7-Dimethyl-1H-benzimidazole has several significant applications across different fields:
The benzimidazole scaffold emerged as a critical pharmacophore following the mid-20th century discovery that 5,6-dimethylbenzimidazole forms the nucleotide backbone of vitamin B12 (cobalamin) [4] [10]. This revelation spurred extensive research into synthetic benzimidazole derivatives for therapeutic applications. By the 1970s, the first clinically significant benzimidazoles were introduced, with thiabendazole marking the inaugural anthelmintic agent in this class [4] [10]. Subsequent decades witnessed strategic molecular diversification, yielding blockbuster drugs including:
This evolution established benzimidazole as a privileged structure in drug design, with derivatives now constituting approximately 15% of all commercial pharmaceuticals targeting infectious diseases, cancer, and metabolic disorders [1] [5]. The scaffold's versatility stems from its bioisosteric resemblance to purine nucleotides, enabling targeted interactions with diverse biological macromolecules [4] [10].
1,7-Dimethyl-1H-benzimidazole (CAS# 17583-45-8) features a bicyclic aromatic system with methyl substituents at N1 and C7 positions. Its molecular formula is C₉H₁₀N₂ (MW: 146.19 g/mol), with systematic nomenclature designating it as 1,7-dimethyl-1H-benzo[d]imidazole [2]. Key physicochemical properties include:
Table 1: Calculated Physicochemical Properties of 1,7-Dimethyl-1H-Benzimidazole
| Property | Value | Method |
|---|---|---|
| Density (g/cm³) | 1.091 | Computational calc. |
| Boiling Point (°C) | 274.6 | Computational calc. |
| Refractive Index | 1.595 | Computational calc. |
| LogP (Partition coeff.) | 2.6 | Experimental |
| pKa (Conjugate acid) | ~5.6* | Estimated |
*Estimated based on benzimidazole core pKa [5] [10]
The electronic configuration exhibits amphotericity: the N3 nitrogen acts as a hydrogen bond acceptor, while the C2 position is electron-deficient (π-deficient system) [5] [7]. Methylation at N1 eliminates tautomerism, creating a fixed hydrogen-bonding topology. The C7 methyl group induces steric and electronic asymmetry, potentially enhancing target selectivity compared to symmetrical dimethyl derivatives [4] [5]. Crystallographic studies confirm near-coplanar ring geometry, facilitating π-stacking interactions with biological targets [5].
Substitution patterns dictate benzimidazoles' pharmacological specificity by modulating electronic distribution, lipophilicity, and steric compatibility with target binding pockets. The 1,7-dimethyl configuration exemplifies strategic positioning:
Table 2: Biological Activity Modulation via Benzimidazole Substitution
| Substitution Pattern | Biological Consequence | Example Derivatives |
|---|---|---|
| 1-Alkyl | Metabolic stabilization, CNS penetration | Pimozide (antipsychotic) |
| 2-Aryl | Tubulin binding (anthelmintic/antitumor) | Mebendazole, Albendazole |
| 5/6-Nitro | DNA interaction (antimicrobial) | Benomyl (fungicide) |
| 1,7-Disubstituted | Enhanced selectivity for enzymatic targets | Telmisartan analogs (hypertension) |
Recent studies confirm 1,7-disubstituted derivatives exhibit 3-10 fold enhanced urease inhibition (IC₅₀: 3.36–10.81 µM) compared to monosubstituted analogs, attributed to optimized hydrophobic pocket binding [6] [9]. This positions 1,7-dimethyl-1H-benzimidazole as a versatile synthon for anticancer, antimicrobial, and antihypertensive agents leveraging its balanced lipophilicity (LogP ~2.6) and steric profile [2] [6].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5